

"physical and chemical properties of 1-Bromo-2-iodo-4-nitrobenzene"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromo-2-iodo-4-nitrobenzene**

Cat. No.: **B1361577**

[Get Quote](#)

Technical Guide: 1-Bromo-2-iodo-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-iodo-4-nitrobenzene is a halogenated nitroaromatic compound with the chemical formula $C_6H_3BrINO_2$. Its structure, featuring a benzene ring substituted with a bromine atom, an iodine atom, and a nitro group, makes it a potentially valuable intermediate in organic synthesis. The presence of multiple reactive sites allows for diverse chemical transformations, making it an attractive building block for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors. This technical guide provides a comprehensive overview of the known physical and chemical properties of **1-Bromo-2-iodo-4-nitrobenzene** and its isomers, along with a proposed synthetic protocol and an analysis of its expected reactivity.

Physicochemical Properties

Direct experimental data for the physical properties of **1-Bromo-2-iodo-4-nitrobenzene** (CAS: 63037-63-8) are not readily available in the reviewed literature. However, data for its isomers and related compounds can provide useful estimations.

General Identifiers for 1-Bromo-2-iodo-4-nitrobenzene

Property	Value	Source
CAS Number	63037-63-8	[1]
Molecular Formula	C ₆ H ₃ BrINO ₂	[1]
Molecular Weight	327.9 g/mol	[1]
IUPAC Name	1-bromo-2-iodo-4-nitrobenzene	[1]
SMILES	O=--INVALID-LINK--[O-]	[1]
Purity	95% (as commercially available)	[1]

Physical Properties of Isomers and Related Compounds

The following tables summarize the available physical property data for isomers of **1-Bromo-2-iodo-4-nitrobenzene**. This data can be used to estimate the properties of the target compound.

Compound	CAS Number	Melting Point (°C)	Boiling Point (°C)	Density (g/cm ³)
1-Bromo-4-iodo-2-nitrobenzene	713512-18-6	N/A	296.8 ± 20.0 at 760 mmHg	2.3 ± 0.1
4-Bromo-1-iodo-2-nitrobenzene	112671-42-8	N/A	N/A	N/A
4-Bromo-2-iodo-1-nitrobenzene	343864-78-8	N/A	N/A	N/A
1-Bromo-4-nitrobenzene	586-78-7	124-126	255-256	N/A
1-Iodo-4-nitrobenzene	636-98-6	171-173	289 at 772 mmHg	N/A

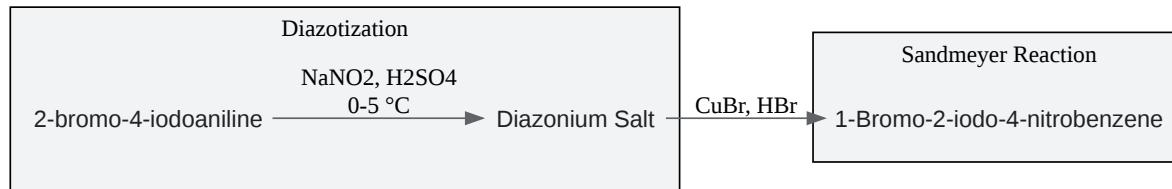
Solubility

Experimental solubility data for **1-Bromo-2-iodo-4-nitrobenzene** is not available. However, based on the properties of related compounds such as 1-bromo-2-nitrobenzene and 1-iodo-4-nitrobenzene, it is expected to be sparingly soluble in water and soluble in common organic solvents like acetone, chloroform, and benzene.[2][3]

Chemical Properties and Reactivity

The chemical reactivity of **1-Bromo-2-iodo-4-nitrobenzene** is dictated by the electronic effects of its three substituents on the aromatic ring.

- Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.[4][5] It also activates the ring towards nucleophilic aromatic substitution, particularly at the ortho and para positions.
- Halogens (-Br, -I): Bromine and iodine are also deactivating groups due to their inductive electron withdrawal. However, they are ortho, para-directors for electrophilic substitution because of resonance effects where their lone pairs can stabilize the arenium ion intermediate.[4]


The interplay of these effects suggests that the positions on the ring will have varied reactivity. The carbon atoms ortho and para to the nitro group are expected to be the most susceptible to nucleophilic attack.

Experimental Protocols

Proposed Synthesis of **1-Bromo-2-iodo-4-nitrobenzene**

A plausible synthetic route to **1-Bromo-2-iodo-4-nitrobenzene** is via a Sandmeyer reaction, a well-established method for the conversion of an aryl amine to an aryl halide through a diazonium salt intermediate.[2][6] The logical starting material for this synthesis would be 2-bromo-4-iodoaniline.

Reaction Scheme:

[Click to download full resolution via product page](#)

Proposed Synthesis Workflow.

Materials:

- 2-Bromo-4-iodoaniline
- Concentrated Sulfuric Acid (H₂SO₄)
- Sodium Nitrite (NaNO₂)
- Cuprous Bromide (CuBr)
- Hydrobromic Acid (HBr, 48%)
- Ice
- Deionized Water
- Organic solvent for extraction (e.g., dichloromethane or diethyl ether)
- Sodium Bicarbonate (NaHCO₃) solution
- Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

- **Diazotization:**

- In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 2-bromo-4-iodoaniline in a mixture of concentrated sulfuric acid and water.
- Maintain the temperature between 0 and 5 °C.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. The temperature must be kept below 5 °C to prevent the decomposition of the diazonium salt.
- Stir the mixture for an additional 15-20 minutes after the addition is complete to ensure full formation of the diazonium salt.

- Sandmeyer Reaction:
 - In a separate flask, prepare a solution of cuprous bromide in hydrobromic acid.
 - Slowly add the cold diazonium salt solution to the cuprous bromide solution with vigorous stirring.
 - Effervescence (evolution of nitrogen gas) should be observed.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it (e.g., in a 50-60 °C water bath) until the gas evolution ceases.
- Work-up and Purification:
 - Cool the reaction mixture to room temperature and extract the product with an organic solvent.
 - Wash the organic layer with water, followed by a dilute solution of sodium bicarbonate to neutralize any remaining acid, and then again with water.
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Spectroscopic Characterization

While experimental spectra for **1-Bromo-2-iodo-4-nitrobenzene** are not available, the expected spectral characteristics can be predicted based on data from similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

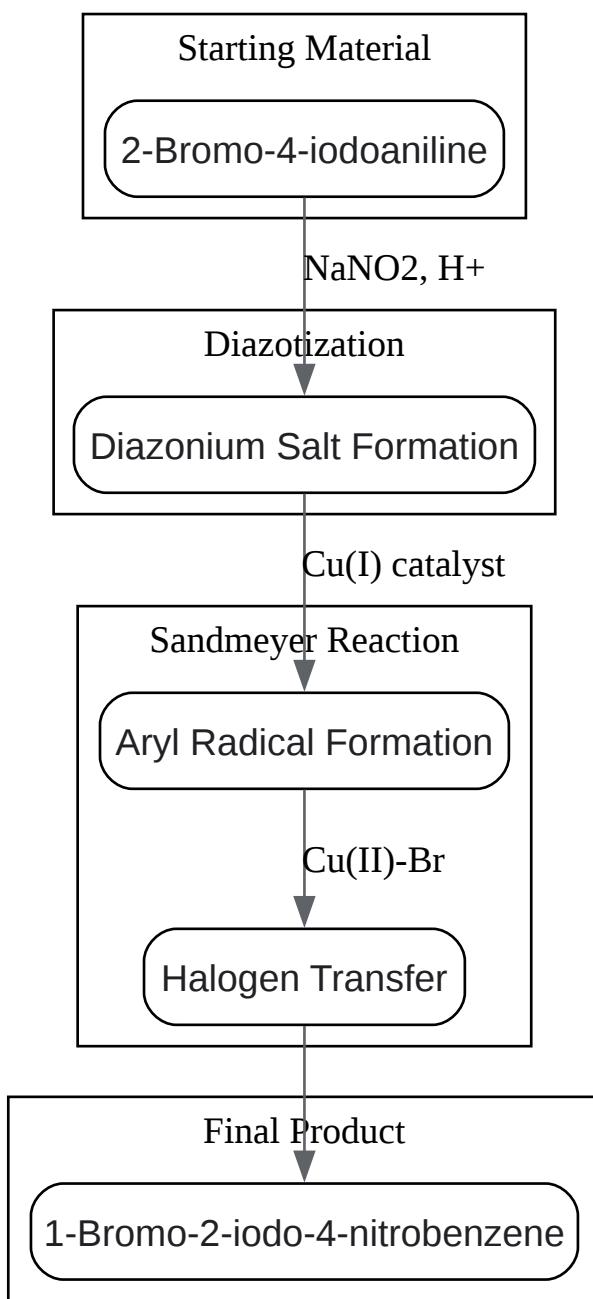
- N-O asymmetric stretching: A strong band in the region of $1510\text{-}1600\text{ cm}^{-1}$.^[7]
- N-O symmetric stretching: A strong band in the region of $1325\text{-}1385\text{ cm}^{-1}$.^[7]
- Aromatic C-H stretching: Bands above 3000 cm^{-1} .
- Aromatic C=C stretching: Bands in the $1400\text{-}1600\text{ cm}^{-1}$ region.
- C-Br and C-I stretching: Bands in the fingerprint region below 1000 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The spectrum will show signals for the three aromatic protons. The chemical shifts will be influenced by the electron-withdrawing nitro group and the halogens. The protons ortho to the nitro group will be the most deshielded and appear at the highest chemical shift (likely $> 8.0\text{ ppm}$).
- ^{13}C NMR: The spectrum will display six signals for the aromatic carbons. The carbon atom attached to the nitro group will be significantly deshielded. The carbons bonded to the halogens will also show characteristic chemical shifts.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (327.9 g/mol). The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine atom (^{79}Br and ^{81}Br in an approximate 1:1 ratio).


Fragmentation patterns would likely involve the loss of the nitro group (NO_2) and the halogen atoms.

Biological Activity

There is no specific information available in the searched literature regarding the biological activity or signaling pathways of **1-Bromo-2-iodo-4-nitrobenzene**. However, many nitroaromatic compounds are known to exhibit a wide range of biological activities. For instance, some nitro-substituted compounds have been investigated for their antibacterial, antifungal, and anticancer properties.^{[8][9]} The biological activity of such compounds is often related to the reduction of the nitro group within cells, which can lead to the formation of reactive oxygen species and cellular damage. Any investigation into the biological effects of **1-Bromo-2-iodo-4-nitrobenzene** would be novel research.

Logical Relationships in Synthesis

The synthesis of **1-Bromo-2-iodo-4-nitrobenzene** involves a logical sequence of reactions, starting from a suitable aniline precursor. The key transformation is the Sandmeyer reaction, which itself is a multi-step process.

[Click to download full resolution via product page](#)

Logical Flow of the Proposed Synthesis.

Conclusion

1-Bromo-2-iodo-4-nitrobenzene is a compound with significant potential as a synthetic intermediate. While detailed experimental data on its physical and chemical properties are

currently scarce in the public domain, this guide provides a comprehensive overview based on the available information for its isomers and related compounds. The proposed synthetic protocol offers a viable route for its preparation, enabling further research into its properties and applications. Future experimental studies are needed to fully characterize this compound and unlock its potential in various fields of chemical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromo-2-iodo-4-nitrobenzene 95% | CAS: 63037-63-8 | AChemBlock [achemblock.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyhalogenonitrobenzenes and derived compounds. Part 1. Reactions of 1,2,3,4-tetrachloro-5,6-dinitrobenzene with amines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Aromatic Reactivity [www2.chemistry.msu.edu]
- 5. quora.com [quora.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["physical and chemical properties of 1-Bromo-2-iodo-4-nitrobenzene"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1361577#physical-and-chemical-properties-of-1-bromo-2-iodo-4-nitrobenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com